2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate
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Overview
Description
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and an ester group (-COO-), among others . The trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the biological activity of many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the trifluoromethyl group, the benzyl group, and the ester group. For example, the trifluoromethyl group could potentially undergo various reactions, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Complexing Ability
The research by Kudyakova et al. (2009) focuses on the synthesis of compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate, demonstrating their ability to act as ligands that can form complexes with nickel(ii) and copper(ii). These findings suggest potential applications in the development of new materials and catalysis processes (Kudyakova et al., 2009).
Heterocyclic Compound Synthesis
Honey et al. (2012) describe the use of a precursor similar to the compound for synthesizing a wide range of trifluoromethyl heterocycles. This research indicates its utility in creating diverse organic compounds, potentially useful for pharmaceuticals and material sciences (Honey et al., 2012).
Benzothiazole Formation
Liao et al. (2012) detail a method for forming 2-aryl benzothiazoles from aryl ketones, which are structural motifs present in many bioactive molecules. This highlights the role of similar compounds in facilitating synthetic pathways for potentially pharmacologically active molecules (Liao et al., 2012).
Waste-Free Synthesis of Condensed Heterocyclic Compounds
Shimizu et al. (2009) explore the synthesis of isocoumarin derivatives via oxidative coupling, showcasing the environmental benefits of using such compounds in waste-free synthesis processes. This approach is significant for green chemistry, emphasizing the importance of developing sustainable chemical syntheses (Shimizu et al., 2009).
Future Directions
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-6-2-4-8-14(12)17(24)25-11-16(23)22-10-13-7-3-5-9-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHOLXVFCDXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate |
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